5HT2b Receptor Affinity vs. Broad-Spectrum GPCR Counter-Screen
8-Methoxydibenzo[b,f]oxepin-10(11H)-one demonstrates defined binding affinity for the 5HT2b receptor with an IC50 of 22±9.0 nM and cellular antagonist activity with an IC50 of 54 nM, while exhibiting complete lack of agonist activity across a panel of 161 GPCRs and lack of antagonist activity at all other targets screened except 5HT2bR [1]. This contrasts with many unsubstituted dibenzooxepine scaffolds which often exhibit promiscuous binding profiles or lack the specific methoxy-induced conformation required for this selective GPCR interaction [2].
| Evidence Dimension | 5HT2b Receptor Binding Affinity and GPCR Selectivity |
|---|---|
| Target Compound Data | 5HT2bR Binding IC50 = 22±9.0 nM; Cellular Antagonist IC50 = 54 nM; Negative in 161 GPCR agonist/antagonist screen |
| Comparator Or Baseline | Unsubstituted dibenzo[b,f]oxepin-10(11H)-one scaffold (Baseline: No reported 5HT2bR selectivity) |
| Quantified Difference | Target compound exhibits sub-100 nM 5HT2bR antagonism with near-absolute GPCR selectivity; comparator lacks this defined profile. |
| Conditions | Radioligand binding assay (binding activity) and cellular functional assay (antagonist activity); GPCR panel screen in vitro. |
Why This Matters
This defined selectivity profile enables precise interrogation of 5HT2bR-mediated pathways without off-target GPCR noise, a critical requirement for neuroscience and cardiovascular research procurement.
- [1] PMC Table 1. (n.d.). 5HT2bR binding activity data. National Library of Medicine. View Source
- [2] Laufer, S. A., Ahrens, G. M., Karcher, S. C., Hering, J. S., & Niess, R. (2006). Design, synthesis, and biological evaluation of phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones and dibenzo[a,d]cycloheptan-5-ones: novel p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7912-7915. View Source
